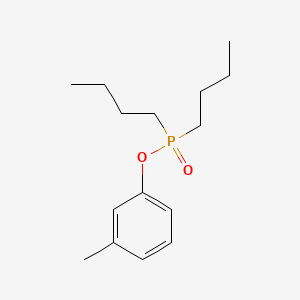
Dibutylphosphinic acid m-tolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylphosphinic acid m-tolyl ester is an organic compound with the molecular formula C15H25O2P. It is a phosphinic acid ester, which means it contains a phosphinic acid group (P(OH)R2) esterified with an alcohol. This compound is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutylphosphinic acid m-tolyl ester can be synthesized through esterification reactions. One common method involves the reaction of dibutylphosphinic acid with m-tolyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Dibutylphosphinic acid+m-tolyl alcoholH2SO4Dibutylphosphinic acid m-tolyl ester+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as triphenylphosphine oxide can facilitate the esterification process, allowing for large-scale production with minimal byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylphosphinic acid m-tolyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to phosphinic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Various substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Dibutylphosphinic acid m-tolyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dibutylphosphinic acid m-tolyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phosphinic acid, which can then interact with target molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(1,3-dichloro-2-propyl) phosphate
- Triphenyl phosphate
- Tris(2-chloroethyl) phosphate
- Tributyl phosphate
Uniqueness
Dibutylphosphinic acid m-tolyl ester is unique due to its specific ester group and the presence of the m-tolyl moiety, which imparts distinct chemical properties and reactivity. Compared to other phosphinic acid esters, it offers unique advantages in terms of stability and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
74038-28-1 |
|---|---|
Molekularformel |
C15H25O2P |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
1-dibutylphosphoryloxy-3-methylbenzene |
InChI |
InChI=1S/C15H25O2P/c1-4-6-11-18(16,12-7-5-2)17-15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3 |
InChI-Schlüssel |
JVLSPVLQVCWVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(CCCC)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


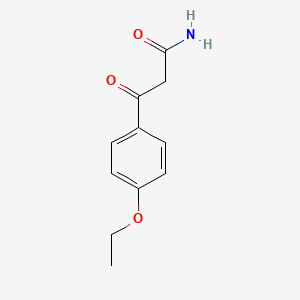
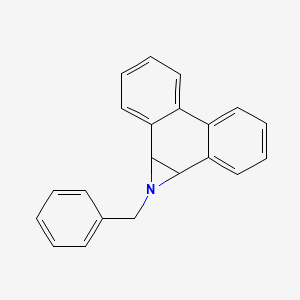
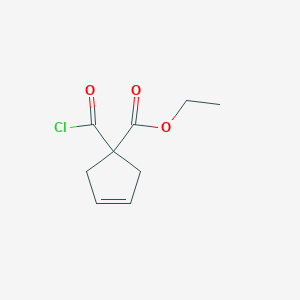
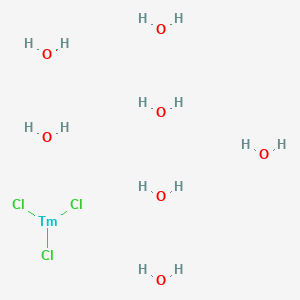
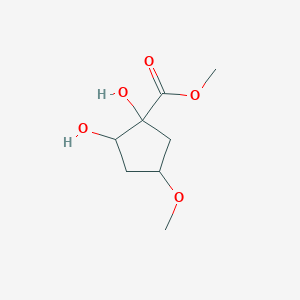
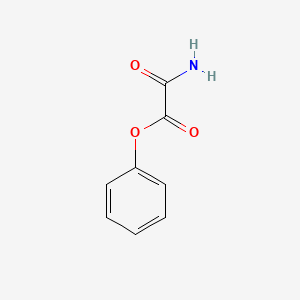
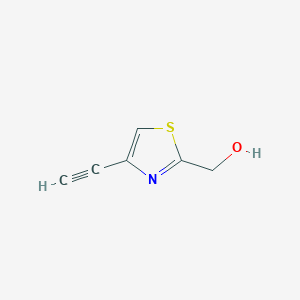
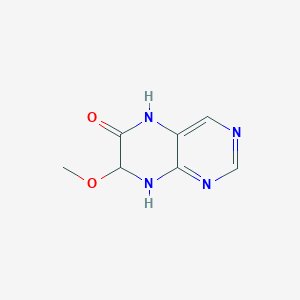
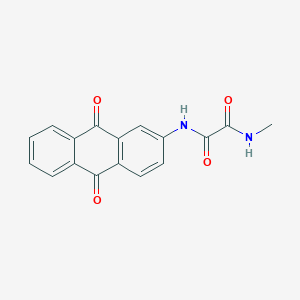

![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
